3-(Nitromethylene)oxetane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

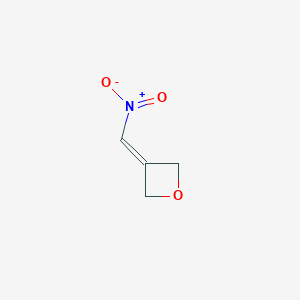

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(nitromethylidene)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c6-5(7)1-4-2-8-3-4/h1H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPAYWPSPJDUBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C[N+](=O)[O-])CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693533 | |

| Record name | 3-(Nitromethylidene)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922500-95-6 | |

| Record name | 3-(Nitromethylene)oxetane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=922500-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Nitromethylidene)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(nitromethylidene)oxetane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(Nitromethylene)oxetane

Abstract: 3-(Nitromethylene)oxetane is a versatile building block that merges the unique physicochemical properties of the strained oxetane ring with the potent electrophilicity of a nitroalkene.[1][2] This guide provides a comprehensive overview of its chemical properties, including its synthesis, stability, reactivity, and spectroscopic signature. We delve into the mechanistic underpinnings of its reactions, offering field-proven insights for researchers in medicinal chemistry and materials science. Particular emphasis is placed on its role as a Michael acceptor and its application in the synthesis of novel 3,3-disubstituted oxetanes and energetic materials.[2]

Introduction: The Strategic Value of this compound

The incorporation of an oxetane motif is a well-established strategy in modern drug discovery to enhance key physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity, while also providing novel intellectual property.[3][4][5] The four-membered ring is a polar, sp³-rich scaffold that can act as a bioisostere for gem-dimethyl or carbonyl groups, often leading to improved pharmacokinetic profiles.[4][6]

This compound leverages these benefits by introducing a highly functionalized side chain. The nitromethylene group, a potent electron-withdrawing moiety, activates the exocyclic double bond, rendering the molecule an excellent Michael acceptor.[1][2] This dual functionality makes this compound a powerful intermediate for accessing a diverse array of 3,3-disubstituted oxetanes, which are often more stable than other substitution patterns.[7][8] This building block has found applications in the synthesis of peptidomimetics and, more recently, as a precursor to advanced energetic materials.[2][9]

Molecular Structure and Physicochemical Properties

The unique chemical behavior of this compound stems from the interplay between the strained oxetane ring and the electron-deficient nitromethylene group.

Structural Analysis

The molecule consists of a four-membered oxetane ring substituted at the 3-position with a nitromethylene (=CHNO₂) group. The oxetane ring itself is nearly planar but possesses significant ring strain (approx. 106 kJ·mol⁻¹), which influences its reactivity.[3] X-ray crystallography reveals that the oxetane ring angles deviate significantly from the ideal tetrahedral angle, with the C-O-C angle being approximately 91.1° and the C-C-C angles around 88-90°.[2] The nitro group is a resonance-stabilized system, with the negative charge delocalized over the two oxygen atoms.[10][11] This strong electron-withdrawing nature polarizes the C=C double bond, making the β-carbon highly electrophilic.

Physical and Spectroscopic Properties

A summary of the key physical and spectroscopic data for this compound is presented below.

| Property | Value / Description | Source |

| Molecular Formula | C₄H₅NO₃ | - |

| Molecular Weight | 115.09 g/mol | - |

| Appearance | Colorless, oily liquid (at room temp) | [12] |

| Melting Point | 52 °C | [2] |

| Boiling Point | Decomposes at 165 °C | [2] |

| Density | 1.550 g cm⁻³ (at room temp) | [2] |

| Solubility | Soluble in most organic solvents | [10][12] |

| ¹H NMR (CDCl₃) | Signals corresponding to oxetane ring protons and the vinylic proton. The vinylic proton is expected to be significantly deshielded due to the nitro group.[13] | [14] |

| ¹³C NMR (CDCl₃) | Resonances for the oxetane carbons and the two carbons of the nitromethylene group. | [14] |

| IR Spectroscopy | Strong characteristic peaks for N-O stretching of the nitro group (~1550-1500 cm⁻¹ and 1360-1340 cm⁻¹), C=C stretching, and C-O-C stretching of the oxetane ring. | [15] |

| UV-Vis Spectroscopy | Absorption bands related to the n→π* and π→π* transitions of the nitroalkene chromophore.[16] | [15] |

Note: Specific chemical shift values can vary based on solvent and experimental conditions. The provided descriptions are based on typical ranges for the respective functional groups.

Synthesis of this compound

The primary and most efficient route to this compound is through a Henry reaction (also known as a nitroaldol reaction) between oxetan-3-one and nitromethane.[2][17][18]

Key Synthetic Protocol: The Henry Reaction

This reaction is a base-catalyzed carbon-carbon bond formation.[18][19] The mechanism involves the deprotonation of nitromethane to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon of oxetan-3-one. The resulting β-nitro alcohol intermediate readily undergoes dehydration to yield the final nitroalkene product.[19]

Experimental Protocol:

-

Reactant Preparation: A solution of oxetan-3-one is prepared in an excess of nitromethane, which serves as both a reactant and a solvent.

-

Catalyst Addition: A catalytic amount of a base, such as triethylamine (Et₃N), is added to the solution at room temperature.[20]

-

Reaction: The mixture is stirred, and the reaction progress is monitored by TLC or GC-MS. The reaction is typically complete within a few hours.

-

Workup and Purification: The excess nitromethane is removed under reduced pressure. The residue is then purified, typically by filtration through a plug of silica gel, to afford this compound.[20]

The causality behind this choice is the high efficiency and operational simplicity of the Henry reaction for creating nitroalkenes from carbonyl precursors.[18][21][22] Using a slight excess of a mild base and ensuring anhydrous conditions can prevent side reactions and maximize the yield of the desired dehydrated product.

Caption: Synthetic pathway to this compound via the Henry reaction.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by two key features: its nature as a potent Michael acceptor and the inherent strain of the oxetane ring.[2][3]

Michael Addition Reactions

The electron-withdrawing nitro group renders the exocyclic double bond highly electrophilic, making the molecule an excellent substrate for conjugate addition (Michael addition) reactions.[1][2] This is the most significant and widely exploited reaction pathway for this compound.

A wide variety of nucleophiles, including amines, thiols, and carbanions, readily add to the β-carbon of the nitromethylene group in a 1,4-selective manner.[2] This reactivity provides a powerful and direct route to a diverse range of 3,3-disubstituted oxetanes.[2]

General Reaction Scheme:

Caption: General Michael addition reaction of this compound.

Field-Proven Insights:

-

Peptidomimetics: The conjugate addition of α-amino esters to this compound, followed by reduction of the nitro group, is a key strategy for incorporating the oxetane scaffold into peptide backbones.[9] This modification can enhance metabolic stability and influence peptide conformation.[9]

-

Energetic Materials: Nitrogen-rich heterocycles, such as tetrazoles and azides, can act as nucleophiles. The resulting adducts are being explored as new, high-performance energetic materials, where the oxetane ring can be used to form energetic polymers.[2][14] The excellent acceptor properties of the nitroalkene facilitate these additions, even with poor nucleophiles.[2]

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine using standard chemical or catalytic hydrogenation methods (e.g., H₂, Pd/C; Sn/HCl).[10][23] This transformation is crucial for converting the Michael addition products into versatile β-amino oxetane derivatives, which are valuable intermediates in medicinal chemistry.[9]

Ring-Opening Reactions

While the 3,3-disubstituted oxetanes formed from Michael additions are generally more stable, the oxetane ring is susceptible to ring-opening under certain conditions, particularly in the presence of strong acids or Lewis acids.[6][7][24][25] The inherent ring strain of approximately 25.5 kcal/mol provides the thermodynamic driving force for these reactions.[6]

Causality of Stability: The stability of the oxetane ring is highly dependent on its substitution pattern. 3,3-disubstituted oxetanes are generally more robust because the substituents sterically hinder the approach of external nucleophiles to the C-O σ* antibonding orbital.[7] However, the presence of internal nucleophiles or treatment with strong acids can still facilitate ring-opening.[7][24][25] Researchers should be mindful of reaction conditions, especially pH, when working with this scaffold.

Stability and Handling

This compound is a thermally sensitive compound.[2]

-

Thermal Stability: It melts at 52 °C and begins to decompose at 165 °C.[2] Care should be taken to avoid high temperatures during synthesis and storage.

-

Explosive Nature: Like many nitroalkanes, it is considered an energetic material and possesses an explosophoric group.[2][12][14] Nitromethane, its precursor, is a known explosive.[12][15] Standard safety precautions for handling energetic compounds should be observed.

-

Chemical Stability: The oxetane ring is generally stable to a range of common synthetic transformations under neutral or basic conditions.[8][26] However, it is sensitive to strong acids, which can catalyze ring-opening.[7][24]

Conclusion

This compound is a high-value synthetic intermediate that offers a powerful entry point to novel 3,3-disubstituted oxetanes. Its chemical properties are defined by the potent electrophilicity of the nitroalkene moiety, which allows for facile and selective Michael additions with a wide range of nucleophiles. While the inherent strain and energetic nature of the molecule require careful handling, its utility in constructing complex molecules for drug discovery and materials science is significant. Understanding the interplay between the stability of the oxetane ring and the reactivity of the nitromethylene group is paramount for its successful application in research and development.

References

- 1. Nitroalkene - Wikipedia [en.wikipedia.org]

- 2. This compound: a very versatile and promising building block for energetic oxetane based monomers - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00088A [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. lkouniv.ac.in [lkouniv.ac.in]

- 11. scienceinfo.com [scienceinfo.com]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 13. The 1H NMR chemical shifts of nitromethane, dinitromethane, and t... | Study Prep in Pearson+ [pearson.com]

- 14. This compound: a very versatile and promising building block for energetic oxetane based monomers - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 15. Nitromethane | CH3NO2 | CID 6375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Electronic State Spectroscopy of Nitromethane and Nitroethane - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jstage.jst.go.jp [jstage.jst.go.jp]

- 18. Henry reaction - Wikipedia [en.wikipedia.org]

- 19. Henry Reaction [organic-chemistry.org]

- 20. Thieme E-Books & E-Journals [thieme-connect.de]

- 21. synarchive.com [synarchive.com]

- 22. alfa-chemistry.com [alfa-chemistry.com]

- 23. m.youtube.com [m.youtube.com]

- 24. tandfonline.com [tandfonline.com]

- 25. chemrxiv.org [chemrxiv.org]

- 26. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Introduction: The Strategic Value of 3-(Nitromethylene)oxetane in Modern Chemistry

An In-depth Technical Guide to the Synthesis of 3-(Nitromethylene)oxetane

The oxetane ring, a four-membered cyclic ether, has emerged as a privileged structural motif in medicinal chemistry and materials science. Its unique conformational properties, ability to act as a hydrogen bond acceptor, and role as a "metabolic shield" have made it a highly sought-after component in drug discovery.[1] Among functionalized oxetanes, this compound stands out as a particularly versatile and powerful building block. First prepared by Wuitschik in 2008, this compound combines the strained oxetane ring with a reactive nitroalkene functional group.[2] This dual functionality makes it an excellent Michael acceptor, readily reacting with a wide array of nucleophiles to create densely functionalized 3,3-disubstituted oxetanes, which are valuable scaffolds for peptidomimetics, energetic materials, and other complex molecular architectures.[3][4]

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound from the readily available precursors, oxetan-3-one and nitromethane. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol, and discuss critical parameters for process optimization and safety.

Reaction Mechanism: A Base-Catalyzed Tandem Henry Reaction and Dehydration

The synthesis is a classic example of the Henry reaction (also known as a nitroaldol reaction), followed by a spontaneous or induced dehydration.[5][6] The overall transformation is a base-catalyzed condensation between a nitroalkane and a ketone.[7][8]

The process can be understood in two distinct stages:

-

Nucleophilic Addition (Henry Reaction): The reaction is initiated by a base (e.g., triethylamine, Et₃N) which deprotonates nitromethane. The pKa of nitromethane in DMSO is approximately 17, making it accessible to common bases.[5] The resulting nitronate anion is a potent carbon-based nucleophile that attacks the electrophilic carbonyl carbon of oxetan-3-one. This addition forms a tetrahedral intermediate, a β-nitro alkoxide. Subsequent protonation yields the stable, but often unisolated, 3-(nitromethyl)oxetan-3-ol adduct.[5][7]

-

Dehydration: Under the reaction conditions, particularly with a slight excess of base or upon workup, the β-nitro alcohol readily undergoes elimination of a water molecule. The base abstracts the acidic proton alpha to the nitro group, and the resulting intermediate expels the hydroxyl group to form the thermodynamically stable, conjugated nitroalkene product: this compound.[8]

Caption: The two-stage reaction mechanism for the synthesis of this compound.

Reagent and Equipment Analysis

Successful synthesis hinges on the quality of the reagents and appropriate handling.

| Reagent | Formula | M.W. ( g/mol ) | Key Properties & Handling Notes |

| Oxetan-3-one | C₃H₄O₂ | 72.06 | A cyclic ketone, often available commercially.[9] Can be synthesized from propargylic alcohols if necessary.[10][11][12] Should be stored under an inert atmosphere to prevent hydration or polymerization. |

| Nitromethane | CH₃NO₂ | 61.04 | CRITICAL HAZARD: Flammable, shock- and heat-sensitive explosive, and a respiratory tract irritant.[13] Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Avoid contact with strong bases in concentrated form. Serves as both reactant and solvent in this procedure. |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | A common organic base used here as a catalyst. It is corrosive and has a strong odor. Should be handled in a fume hood. |

Equipment:

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer, condenser).

-

Magnetic stir plate.

-

Rotary evaporator for solvent removal.

-

Equipment for purification (e.g., flash column chromatography or filtration setup).

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[13] It is designed to be a self-validating system where reaction progress can be monitored and controlled.

Workflow Diagram:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound: a very versatile and promising building block for energetic oxetane based monomers - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00088A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound: a very versatile and promising building block for energetic oxetane based monomers - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 5. Henry reaction - Wikipedia [en.wikipedia.org]

- 6. redalyc.org [redalyc.org]

- 7. scielo.br [scielo.br]

- 8. Henry Reaction [organic-chemistry.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Oxetan-3-one synthesis [organic-chemistry.org]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 3-(Nitromethylene)oxetane

Abstract

This technical guide provides a comprehensive analysis of the crystal structure and molecular geometry of 3-(nitromethylene)oxetane, a versatile building block in medicinal chemistry and energetic materials science. The document elucidates the critical structural features of this strained heterocyclic compound, underpinned by single-crystal X-ray diffraction data. Detailed experimental protocols for its synthesis and crystallization are presented, offering researchers a reproducible methodology. This guide integrates theoretical insights with empirical data to deliver a holistic understanding of the molecule's conformational properties and their implications for its reactivity and application in advanced material design.

Introduction: The Emergence of this compound

The oxetane ring, a four-membered cyclic ether, has garnered significant interest in medicinal chemistry as a bioisosteric replacement for gem-dimethyl and carbonyl groups, often leading to improved physicochemical properties of drug candidates.[1] Concurrently, the incorporation of explosophoric groups, such as the nitromethylene moiety, into novel molecular scaffolds is a key strategy in the development of advanced energetic materials.[2][3]

This compound (1) stands at the confluence of these fields. First synthesized in 2008 by Wuitschik through the condensation of nitromethane and oxetan-3-one, it has proven to be an invaluable Michael acceptor.[3] Its utility extends from the synthesis of oxetane-modified peptidomimetics in drug discovery to its role as a precursor for next-generation energetic polymers.[4] An in-depth understanding of its solid-state structure is paramount for rationally designing new derivatives with tailored properties.

Synthesis and Crystallization

The preparation of this compound and its subsequent crystallization are foundational to obtaining high-quality single crystals suitable for X-ray diffraction analysis. The established synthetic route is a condensation reaction, while crystallization is achieved through slow solvent evaporation.

Experimental Protocol: Synthesis

The synthesis of this compound is adapted from the procedure first described by Wuitschik. While the seminal work provides the basis, subsequent studies on its derivatives have further refined the understanding of its reactivity.

Experimental Protocol: Single Crystal Growth

High-quality single crystals of this compound are essential for accurate structural elucidation. The following protocol has been demonstrated to yield crystals suitable for X-ray diffraction.

Methodology:

-

Prepare a saturated solution of this compound in chloroform.

-

Loosely cap the vessel containing the solution to allow for slow evaporation of the solvent at ambient temperature.

-

Monitor the solution over several days for the formation of single crystals.

-

Once crystals of sufficient size and quality have formed, carefully isolate them from the mother liquor.

The logical flow for obtaining and analyzing the crystal structure is depicted in the workflow below.

Caption: Workflow for the synthesis, crystallization, and structural analysis of this compound.

Crystal Structure and Molecular Geometry

The solid-state structure of this compound reveals the significant influence of the strained four-membered ring on its overall geometry. Single-crystal X-ray diffraction analysis provides precise data on its crystallographic parameters, bond lengths, and bond angles.

Crystallographic Data

This compound crystallizes in the monoclinic space group C2/c.[5] The key crystallographic data are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Formula Units per Cell (Z) | 8 |

| Temperature | 143 K |

| Density (calculated) | 1.589 g cm⁻³ (at 143 K) |

| Density (room temperature) | 1.550 g cm⁻³ (calculated) |

Data sourced from Göttemann et al. (2022).[5]

Molecular Structure and Conformation

The molecular structure of this compound is characterized by the planar nitromethylene group attached to the puckered oxetane ring. The inherent ring strain of the oxetane moiety dictates its unique bond angles, which deviate significantly from the ideal tetrahedral angle of 109.5°.

Caption: Labeled molecular structure of this compound.

The bond angles within the oxetane ring are particularly noteworthy. The C1–O1–C2 angle is the largest within the ring at 91.13(9)°, while the C1–C3–C2 angle is considerably smaller at 88.32(9)°. These strained angles are a direct consequence of the four-membered ring structure. The puckering angle of the oxetane ring is 8.82°, which is surprisingly close to that of unsubstituted oxetane.[5]

Key Bond Angles

The bond angles of the oxetane moiety are a critical aspect of its molecular geometry, highlighting the significant ring strain.

| Angle | Value (°) |

| C1–O1–C2 | 91.13(9) |

| O1–C1–C3 | 90.16(9) |

| O1–C2–C3 | 90.37(9) |

| C1–C3–C2 | 88.32(9) |

Data obtained at 143 K, sourced from Göttemann et al. (2022).

Spectroscopic and Analytical Characterization

Beyond X-ray crystallography, a suite of spectroscopic and analytical techniques is employed to fully characterize this compound and its derivatives. These methods provide complementary information about the molecule's structure, purity, and thermal stability.

The primary characterization techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁴N NMR are used to confirm the molecular structure in solution.[2]

-

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups, particularly the nitro group and the oxetane ring.

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the compound, such as its melting point and decomposition temperature.[2]

-

Elemental Analysis: This technique confirms the elemental composition of the synthesized compound.[2]

Applications and Future Outlook

The unique structural features of this compound make it a highly versatile and promising building block for a range of applications.

-

Energetic Materials: As a precursor to energetic polymers, the oxetane ring can be polymerized to form energetic binders.[2][3] The nitromethylene group contributes to the overall energy content of the resulting materials. Computational studies on related energetic oxetane derivatives have shown promising performance characteristics.[6]

-

Medicinal Chemistry: The ability of this compound to act as a Michael acceptor allows for its incorporation into complex organic molecules, including peptidomimetics and other potential therapeutic agents.[4] The oxetane moiety can improve the metabolic stability and solubility of drug candidates.[1]

The continued exploration of the reactivity of this compound is expected to yield novel derivatives with enhanced properties for both energetic and pharmaceutical applications. Its commercial availability further facilitates its use in both academic and industrial research.[2]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound: a very versatile and promising building block for energetic oxetane based monomers - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound: a very versatile and promising building block for energetic oxetane based monomers - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00088A [pubs.rsc.org]

- 6. Computational screening of oxetane monomers for novel hydroxy terminated polyethers - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 3-(Nitromethylene)oxetane: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for 3-(Nitromethylene)oxetane, a versatile building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the ¹H and ¹³C NMR spectra. The guide details the theoretical underpinnings of the observed chemical shifts and coupling constants, provides a validated experimental protocol for data acquisition, and presents a thorough interpretation of the spectral data. This work aims to serve as a definitive reference for the characterization of this compound, ensuring scientific integrity and facilitating its application in further research.

Introduction: The Structural Significance of this compound

The oxetane ring is a four-membered cyclic ether that has garnered significant attention as a valuable structural motif in modern drug discovery. Its incorporation into molecular scaffolds can lead to improved physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity. The unique bond angles and electronic distribution of the oxetane ring impart a distinct three-dimensional character to molecules, influencing their conformational preferences and interactions with biological targets.

This compound, in particular, is a highly functionalized derivative that serves as a versatile synthetic intermediate. The exocyclic nitromethylene group provides a reactive handle for a variety of chemical transformations, including Michael additions, cycloadditions, and reductions. A thorough understanding of its spectroscopic signature is paramount for confirming its identity and purity in synthetic workflows. This guide provides a detailed exploration of the ¹H and ¹³C NMR spectroscopic data of this compound, grounded in fundamental principles and supported by established experimental practices.

Theoretical Considerations for NMR Analysis

The NMR spectrum of this compound is governed by the interplay of several structural and electronic factors. The strained oxetane ring, the electron-withdrawing nitro group, and the exocyclic double bond all contribute to the unique chemical shifts and coupling patterns observed for the hydrogen and carbon nuclei.

Influence of the Oxetane Ring

The four-membered oxetane ring exhibits significant ring strain, which influences the hybridization and bond angles of the constituent atoms. This strain affects the electron density around the protons and carbons, leading to characteristic chemical shifts. The protons on the oxetane ring typically appear in the range of 4-5 ppm in the ¹H NMR spectrum due to the deshielding effect of the adjacent oxygen atom.

Effect of the Nitromethylene Group

The nitromethylene group (-CH=NO₂) is a strong electron-withdrawing group due to the high electronegativity of the nitrogen and oxygen atoms. This has a profound impact on the electronic environment of the molecule.

-

¹H NMR: The vinylic proton of the nitromethylene group is expected to be significantly deshielded, appearing at a downfield chemical shift.

-

¹³C NMR: The carbons of the double bond will also be deshielded, with the carbon atom directly attached to the nitro group experiencing a more pronounced downfield shift.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common and suitable choice.

-

Concentration:

-

For ¹H NMR, dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.

-

-

Sample Filtration: Filter the prepared solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

NMR Instrument Parameters

The following parameters are provided as a starting point and may require optimization based on the specific instrument used.

¹H NMR Spectroscopy:

-

Spectrometer Frequency: ≥400 MHz

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Number of Scans: 16-32 scans for a sufficient signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-10 ppm.

¹³C NMR Spectroscopy:

-

Spectrometer Frequency: ≥100 MHz

-

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to obtain singlets for each carbon.

-

Number of Scans: 1024-4096 scans are typically required.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

Data Processing and Referencing

-

Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

-

Chemical Shift Referencing: Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Spectroscopic Data and Interpretation

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound, as reported in the literature.

¹H NMR Spectroscopic Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | 7.15 | t | 2.1 | 1H |

| H-2, H-5 | 5.25 | d | 2.1 | 4H |

Interpretation:

-

H-4 (Vinylic Proton): The proton on the exocyclic double bond (H-4) appears as a triplet at 7.15 ppm. Its downfield chemical shift is a direct consequence of the strong deshielding effect of the adjacent nitro group. The multiplicity is a triplet due to coupling with the two equivalent methylene protons of the oxetane ring (H-2 and H-5).

-

H-2, H-5 (Oxetane Protons): The four protons on the oxetane ring (H-2 and H-5) are chemically equivalent and appear as a doublet at 5.25 ppm. The deshielding effect of the adjacent oxygen atom and the exocyclic double bond contributes to their downfield shift. The doublet arises from coupling to the vinylic proton (H-4).

¹³C NMR Spectroscopic Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-4 | 144.1 |

| C-3 | 129.5 |

| C-2, C-5 | 72.4 |

Interpretation:

-

C-4 (Vinylic Carbon): The vinylic carbon atom (C-4) directly attached to the nitro group resonates at a significantly downfield chemical shift of 144.1 ppm. This is attributed to the strong electron-withdrawing nature of the nitro group.

-

C-3 (Quaternary Carbon): The quaternary carbon of the oxetane ring (C-3) appears at 129.5 ppm. Its downfield shift is influenced by its sp²-like character due to the exocyclic double bond.

-

C-2, C-5 (Oxetane Carbons): The two equivalent methylene carbons of the oxetane ring (C-2 and C-5) are observed at 72.4 ppm. The electronegative oxygen atom is the primary cause of their deshielded nature.

Visualizing the Molecular Structure and Experimental Workflow

To further aid in the understanding of the molecular structure and the NMR experimental process, the following diagrams are provided.

Thermal stability and decomposition temperature of 3-(Nitromethylene)oxetane.

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3-(Nitromethylene)oxetane

Abstract

This compound is a strained, cyclic nitroalkene that has garnered significant interest as a versatile building block in both medicinal chemistry and the development of advanced energetic materials.[1][2] Its utility stems from the unique combination of a high-energy "explosophoric" nitro group and a reactive, strained oxetane ring, making it an excellent Michael acceptor for synthesizing novel derivatives.[1] A thorough understanding of its thermal stability is paramount for ensuring safe handling, predicting storage longevity, and defining processing parameters for its incorporation into more complex formulations. This guide provides a comprehensive analysis of the thermal behavior of this compound, detailing its decomposition temperature as determined by modern thermal analysis techniques. It includes field-proven experimental protocols, an explanation of the underlying scientific principles, and safety considerations derived from its thermal properties.

Introduction: The Dual-Role of this compound

First prepared in 2008, this compound serves as a critical precursor for a new generation of materials.[1] In the pharmaceutical sector, the oxetane motif is increasingly used as a bioisostere for carbonyl groups and gem-dimethyl functionalities, often improving metabolic stability and aqueous solubility.[2] The reactivity of this compound as a Michael acceptor has been leveraged to create novel 3,3-disubstituted oxetanes for drug discovery.[1][2]

In the field of energetic materials, there is a continuous drive to develop compounds that are more powerful, less sensitive, and more environmentally benign than legacy explosives like RDX or HMX.[3] Oxetane-based polymers are frequently used as energetic binders in propellant and explosive formulations.[4][5] this compound is a promising monomer for creating next-generation energetic binders, as it introduces a high-energy nitro group directly into the polymer backbone structure.[3][4] Given these high-energy applications, characterizing its thermal decomposition is not merely an academic exercise but a critical safety and performance requirement.

Physicochemical and Thermal Properties

The key to understanding a material's behavior is a firm grasp of its fundamental properties. The thermal stability of this compound is intrinsically linked to its molecular and crystal structure. All quantitative data derived from experimental analysis are summarized below.

| Property | Value | Source |

| Melting Point (Tₘ) | 52 °C | [1] |

| Decomposition Temperature (Tₑ) | 165 °C (onset) | [1][3] |

| Crystal System | Monoclinic (Space Group: C2/c) | [1] |

| Density (Room Temp.) | 1.550 g/cm³ | [1] |

| Molecular Formula | C₄H₅NO₃ | |

| Molar Mass | 115.09 g/mol |

Thermal Behavior and Decomposition Analysis

Thermal analysis reveals that this compound is a solid at room temperature with a relatively low melting point of 52 °C.[1] Upon further heating, it undergoes a sharp, exothermic decomposition.

Decomposition Temperature and Energetics

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are the primary techniques for investigating such thermal events.[6][7] Studies conducted at a heating rate of 5 °C min⁻¹ show that this compound begins to decompose at approximately 165 °C.[1][3] The exothermic nature of this event, where the material releases significant energy upon decomposition, is characteristic of energetic materials and is a critical parameter for safety assessments.[8] This relatively early decomposition temperature, compared to some other energetic materials, highlights the need for strict temperature control during storage and processing.[1]

Postulated Decomposition Mechanism

While a definitive, step-by-step decomposition pathway has not been fully elucidated in the literature, the molecular structure suggests two primary points of instability that likely initiate thermal decomposition:

-

C-NO₂ Bond Scission: The bond between the carbon framework and the nitro group is often the weakest link in nitro-containing energetic materials.[9] The initial step in the decomposition is likely the homolytic cleavage of this bond, releasing •NO₂. This is a common initiating step in the decomposition of nitroalkanes.[9][10]

-

Oxetane Ring Strain: The four-membered oxetane ring possesses significant ring strain (approx. 25 kcal/mol). This inherent strain makes the ring susceptible to opening, especially at elevated temperatures, which can lead to rapid and energetic decomposition into smaller, gaseous products.

The overall decomposition is likely a complex cascade of reactions initiated by C-N bond breaking, followed by the fragmentation of the strained oxetane ring and subsequent redox reactions involving the released nitrogen oxides.

References

- 1. This compound: a very versatile and promising building block for energetic oxetane based monomers - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00088A [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound: a very versatile and promising building block for energetic oxetane based monomers - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 7. rroij.com [rroij.com]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] The Thermal Decomposition of Nitromethane | Semantic Scholar [semanticscholar.org]

- 10. apps.dtic.mil [apps.dtic.mil]

A Technical Guide to the Reactivity of 3-(Nitromethylene)oxetane as a Michael Acceptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Nitromethylene)oxetane has emerged as a highly versatile and reactive building block in modern organic synthesis and medicinal chemistry. This guide provides an in-depth analysis of its role as a potent Michael acceptor. We will explore the unique electronic and structural features conferred by the strained oxetane ring and the electron-withdrawing nitro group that govern its reactivity. This document will detail reaction mechanisms, provide exemplary protocols for Michael additions with a range of nucleophiles, and discuss the significant applications of the resulting 3,3-disubstituted oxetanes in drug discovery.

Introduction: A Molecule of Strategic Importance

The strategic combination of an oxetane ring and a nitroalkene functionality in this compound creates a unique chemical entity with significant potential in synthetic and medicinal chemistry.

The Oxetane Moiety: More Than a Bioisostere

Oxetanes, four-membered cyclic ethers, are increasingly incorporated into drug candidates to enhance physicochemical properties.[1][2][3] The strained ring system, with C-O-C bond angles around 91° and C-C-C angles near 85°, imparts distinct conformational rigidity.[4] This strained nature, coupled with the polarity of the ether linkage, allows oxetanes to serve as valuable bioisosteres for commonly used groups like gem-dimethyl and carbonyls.[3][4] Their introduction can lead to improved aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[1][4]

The Nitroalkene Group: A Powerful Michael Acceptor

Nitroalkenes are a well-established class of powerful Michael acceptors due to the strong electron-withdrawing nature of the nitro group.[5] This polarization of the carbon-carbon double bond renders the β-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[6][7] The resulting nitroalkane products are versatile synthetic intermediates, as the nitro group can be transformed into various other functionalities, such as amines, ketones, or oximes.[8]

This compound: A Synergy of Functionalities

First prepared in 2008 by the condensation of oxetan-3-one and nitromethane, this compound combines the advantageous properties of both the oxetane and nitroalkene motifs.[9] This molecule has proven to be an excellent Michael acceptor, reacting readily with a diverse array of carbon and heteroatom nucleophiles.[9] Its utility has been demonstrated in the synthesis of 3,3-disubstituted oxetanes, which are valuable scaffolds in drug discovery.[4][9]

Electronic Properties and Reactivity Analysis

The high reactivity of this compound in Michael additions is a direct consequence of its electronic and structural properties.

Frontier Molecular Orbital (FUMO) Analysis

A key factor in the reactivity of a Michael acceptor is the energy of its Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates a more electrophilic species that is more receptive to nucleophilic attack. The potent electron-withdrawing nitro group significantly lowers the LUMO energy of the conjugated system in this compound, making it a highly reactive electrophile. Computational studies on related nitroalkenes confirm that the LUMO is primarily localized on the β-carbon of the double bond, which is the site of nucleophilic attack. The presence of electron-donating groups generally leads to a decrease in the LUMO-HOMO energy gap.[10][11]

The Influence of the Strained Oxetane Ring

The four-membered oxetane ring in this compound introduces significant ring strain (approximately 106 kJ/mol).[1] This strain has several consequences for reactivity:

-

Increased s-character: The exocyclic bonds of the strained ring have increased s-character, which can influence the electronics of the attached functional groups.[4]

-

Conformational Rigidity: The ring's rigidity can influence the stereochemical outcome of reactions by dictating the preferred trajectory of nucleophilic attack.

The combination of the low-lying LUMO and the inherent ring strain makes this compound an exceptionally potent Michael acceptor, even reacting with poor nucleophiles in high yields.[9]

Michael Addition Reactions: Scope and Versatility

This compound undergoes Michael addition with a wide variety of nucleophiles, demonstrating its broad synthetic utility.[9] The general mechanism involves the 1,4-conjugate addition of a nucleophile to the activated double bond.

Reaction with Heteroatom Nucleophiles

Nitrogen Nucleophiles: Amines, anilines, and other nitrogen-containing heterocycles readily add to this compound. These aza-Michael additions are often performed under mild conditions and provide access to valuable 3-aminoalkyl-3-nitro-oxetane derivatives.[9]

Oxygen Nucleophiles: The addition of oxygen nucleophiles, known as the oxa-Michael reaction, can be more challenging due to the lower nucleophilicity of alcohols and water compared to other nucleophiles.[12] However, the high reactivity of this compound allows for these reactions to proceed, often with the aid of a suitable catalyst.[13]

Sulfur Nucleophiles: Thiols are excellent "soft" nucleophiles and add rapidly to Michael acceptors like this compound. These reactions are typically fast and high-yielding.

Reaction with Carbon Nucleophiles

A wide range of carbanions, including enolates, organocuprates, and malonates, can be employed as nucleophiles in Michael additions to this compound.[4][7] These reactions are fundamental for carbon-carbon bond formation and allow for the construction of complex molecular scaffolds.

Asymmetric Michael Additions

The development of asymmetric Michael additions is crucial for the synthesis of chiral molecules. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in the addition of nucleophiles to nitroalkenes.[14][15] Chiral amines, such as diphenylprolinol silyl ethers, can catalyze the enantioselective addition of aldehydes and ketones to nitroalkenes.[14][16][17] These methods can be adapted for reactions with this compound to generate enantioenriched 3,3-disubstituted oxetanes.

Experimental Protocols and Methodologies

General Protocol for aza-Michael Addition

This protocol provides a general method for the addition of a nitrogen nucleophile to this compound, based on procedures reported in the literature.[9]

Materials:

-

This compound

-

Nitrogen nucleophile (e.g., tetrazole)

-

Anhydrous acetonitrile

-

Stirring apparatus and heating mantle

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve the nitrogen nucleophile in anhydrous acetonitrile.

-

Add this compound to the solution (typically in a slight molar excess of the nucleophile).

-

Heat the reaction mixture to 65 °C and stir for 17-36 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 3,3-disubstituted oxetane.

Characterization of Products

The resulting Michael adducts can be characterized using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the product and confirming the addition to the double bond.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the product.

-

Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the nitro group.

-

Single-Crystal X-ray Diffraction: Provides unambiguous structural confirmation and stereochemical information.[9]

Visualization of Key Concepts

Michael Addition Mechanism

References

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Catalysts’ evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO01341J [pubs.rsc.org]

- 6. Michael addition reaction and its examples [ace.ewapub.com]

- 7. Michael Addition [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound: a very versatile and promising building block for energetic oxetane based monomers - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00088A [pubs.rsc.org]

- 10. A Computational Study of the Electronic Properties of Heterocirculenes: Oxiflowers and Sulflowers | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Recent developments in the field of oxa-Michael reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. BJOC - Electron-rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions [beilstein-journals.org]

- 14. orgsyn.org [orgsyn.org]

- 15. ethz.ch [ethz.ch]

- 16. Asymmetric organocatalyzed Michael addition of nitromethane to a 2-oxoindoline-3-ylidene acetaldehyde and the three one-pot sequential synthesis of (-)-horsfiline and (-)-coerulescine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

Physicochemical properties of 3-(Nitromethylene)oxetane derivatives.

An In-depth Technical Guide to the Physicochemical Properties of 3-(Nitromethylene)oxetane Derivatives

Abstract

The this compound scaffold is a fascinating and highly versatile building block that has garnered significant attention in both medicinal chemistry and materials science. The unique combination of a strained, polar oxetane ring and an electron-deficient nitromethylene group imparts a distinct set of physicochemical properties that make its derivatives valuable for a range of applications. In medicinal chemistry, the oxetane motif is increasingly used as a bioisostere for carbonyl and gem-dimethyl groups to enhance properties like aqueous solubility and metabolic stability.[1][2] In materials science, particularly in the field of energetic materials, these compounds serve as promising monomers for advanced, high-performance binders.[3][4][5] This guide provides a comprehensive analysis of the synthesis, structural characteristics, physicochemical properties, and reactivity of this compound and its derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Oxetane Ring as a Privileged Scaffold

Oxetanes, four-membered saturated ethers, represent a unique structural class that masterfully balances chemical stability with controlled reactivity.[1] The inherent ring strain (approximately 106 kJ·mol⁻¹) and the polarity imparted by the oxygen atom make them excellent hydrogen-bond acceptors and allow them to serve as effective isosteres for common functional groups in drug discovery.[6][7] Unlike the more reactive epoxides, oxetanes offer greater stability under many physiological and synthetic conditions, yet they can be selectively activated for ring-opening reactions, providing access to complex molecular architectures.[7]

The introduction of a nitromethylene substituent at the 3-position dramatically influences the electronic properties of the scaffold. This creates a powerful nitroalkene, a well-known Michael acceptor, rendering this compound an exceptionally versatile precursor for the synthesis of a diverse library of 3,3-disubstituted oxetanes.[3] This guide delves into the core properties of this scaffold, explaining the causality behind its synthesis and reactivity, and highlighting its potential in modern chemical research.

Synthesis and Derivatization

The synthetic accessibility of this compound derivatives is a key driver of their expanding use. The strategy is twofold: first, the formation of the core nitroalkene, and second, its subsequent functionalization.

Synthesis of the this compound Core

The parent compound, this compound, is efficiently prepared via a condensation reaction between oxetan-3-one and nitromethane.[3][6] This reaction, a variation of the Henry reaction, is typically base-catalyzed and proceeds in high yield. The commercial availability of oxetan-3-one has made this a scalable and reliable route.[6]

Causality of the Method: The choice of oxetan-3-one is critical as its ketone functionality provides the electrophilic site for the nucleophilic attack by the nitromethane anion (nitronate), which is readily formed in the presence of a base. The subsequent dehydration step is often spontaneous or can be promoted to yield the target nitroalkene.

Derivatization via Conjugate Addition

The primary pathway for creating derivatives is the conjugate (aza-Michael or Michael) addition of nucleophiles to the electron-deficient double bond of the nitromethylene group.[3] This reaction is highly efficient due to the excellent acceptor properties of the nitroalkene, allowing for the use of even poor nucleophiles to achieve high yields.[3] This method has been successfully employed to introduce a wide variety of functional groups, including nitrogen-rich heterocycles like tetrazoles, which are of significant interest in the field of energetic materials.[3][4]

Caption: General workflow for synthesizing this compound derivatives.

Experimental Protocol: Synthesis of 2-(3-(Nitromethyl)oxetan-3-yl)-2H-tetrazole [8]

This protocol serves as a self-validating system for the aza-Michael addition, as successful completion can be monitored by techniques like Thin-Layer Chromatography (TLC) and confirmed by spectroscopic analysis.

-

Preparation: Add this compound (1.00 g, 8.69 mmol) to a round-bottom flask under an inert argon atmosphere.

-

Reagent Addition: Add a solution of 1H-tetrazole (609 mg, 8.69 mmol) dissolved in dry acetonitrile (20.0 mL) to the flask.

-

Reaction: Heat the reaction mixture to 65 °C for 24 hours. A quantitative conversion is typically observed by TLC.

-

Work-up: After cooling, remove the solvent by rotary evaporation. The resulting product can be purified by recrystallization or chromatography.

-

Validation: The final structure is confirmed using multinuclear NMR spectroscopy (¹H, ¹³C), vibrational spectroscopy (IR, Raman), and elemental analysis.[4]

Structural and Conformational Analysis

The physicochemical behavior of these derivatives is intrinsically linked to their three-dimensional structure. X-ray crystallography has been an indispensable tool for elucidating these structural details.

Molecular Geometry

The parent this compound crystallizes in the monoclinic space group C2/c.[3] The oxetane ring is not planar but adopts a puckered conformation, a characteristic feature that minimizes eclipsing strain.[1][7] This puckering imparts a defined three-dimensionality to the molecule, which is a desirable trait in drug design for improving target selectivity.[2]

Caption: Molecular structure of this compound.

The bond angles within the oxetane ring deviate significantly from the ideal tetrahedral angle of 109.5°, a direct consequence of ring strain. For instance, the C1–C3–C2 angle is considerably compressed to around 88.3°, while the C1–O1–C2 angle is approximately 91.1°.[3]

| Parameter | Value | Source |

| Crystal System | Monoclinic | [3] |

| Space Group | C2/c | [3] |

| Density (at 143 K) | 1.589 g/cm³ | [3] |

| C1–C3–C2 Bond Angle | ~88.32° | [3] |

| C1–O1–C2 Bond Angle | ~91.13° | [3] |

| O1–C1–C3 Bond Angle | ~90.16° | [3] |

Table 1: Selected Crystallographic Data for this compound.

Key Physicochemical Properties

The unique arrangement of functional groups in these derivatives dictates their chemical and physical behavior.

Electronic Properties and Reactivity

The potent electron-withdrawing nature of the nitro group, combined with the inductive effect of the oxetane oxygen, renders the exocyclic double bond highly electrophilic.[2] This electronic feature is the cornerstone of its reactivity, making it an exceptional Michael acceptor for a wide array of nucleophiles.[3] This predictable reactivity allows for the systematic and modular synthesis of new derivatives in an "assembly line manner."[3] Furthermore, in certain basic conditions, derivatives can undergo rearrangement to form isoxazole-4-carboxaldehydes, showcasing an alternative reaction pathway.[1]

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of these compounds.

| Technique | Key Feature | Typical Range/Value | Source |

| ¹H NMR | Protons on the oxetane ring adjacent to the oxygen (CH₂-O). | ~4.5-5.0 ppm | [4] |

| ¹³C NMR | Quaternary carbon of the oxetane ring (C3). | ~80-90 ppm | [4] |

| IR Spec. | Asymmetric and symmetric stretching of the nitro group (NO₂). | ~1500-1550 & 1350 cm⁻¹ | [4] |

| IR Spec. | C=C stretching of the nitromethylene group. | ~1650 cm⁻¹ | [4] |

Table 2: Representative Spectroscopic Data for this compound Derivatives.

Thermal Properties

For applications in energetic materials, thermal stability is a critical parameter. The parent this compound has a melting point of 52 °C and a relatively low decomposition temperature of 165 °C.[3] However, its derivatives, such as those incorporating tetrazole rings, exhibit enhanced thermal stability, with decomposition temperatures in the range of 182–185 °C.[3] This improvement is crucial for developing safer and more reliable energetic binders. Computational studies have identified the C–NO₂ bond as the "trigger bond," or the weakest bond, initiating thermal decomposition.[3]

| Compound | Melting Point (°C) | Decomposition Temp. (°C) | Source |

| This compound (1) | 52 | 165 | [3] |

| Tetrazole Derivatives (2-4) | Varies | 182-185 | [3] |

| 5-Azido-1H-tetrazole Derivative (5) | Varies | 160 | [3] |

Table 3: Thermal Properties of this compound and Selected Derivatives.

Applications and Future Directions

The unique physicochemical profile of this compound derivatives positions them as valuable assets in diverse scientific fields.

Medicinal Chemistry

The oxetane ring is a proven tool for improving the "drug-likeness" of therapeutic candidates.[1] It can enhance aqueous solubility and metabolic stability by replacing metabolically labile groups like gem-dimethyl or carbonyl functionalities.[1][2] The strong inductive effect of the oxetane can also be used to modulate the pKa of nearby basic groups, a critical parameter for controlling drug absorption and distribution.[2] The synthetic accessibility of 3,3-disubstituted oxetanes from this compound provides a rapid way to explore this chemical space and optimize lead compounds.[3][9]

Energetic Materials

There is a pressing need for new, high-performance, and environmentally benign energetic materials.[4][5] Oxetane-based polymers are the foundation for many modern energetic binders.[3] this compound and its nitrogen-rich derivatives are ideal monomers for this purpose. They possess an explosophoric nitro group and can be polymerized to create binders with superior performance characteristics (e.g., detonation velocity and pressure) compared to traditional materials.[3][4] The calculated performance of some tetrazole-based derivatives even outperforms that of TNT.[4]

Conclusion

This compound and its derivatives represent a powerful and versatile class of compounds with a rich physicochemical profile. The interplay between the strained oxetane ring and the reactive nitromethylene group provides a synthetically tractable platform for creating diverse molecular architectures. Key properties—including predictable reactivity as a Michael acceptor, defined three-dimensional structure, and tunable thermal and electronic characteristics—make these compounds highly valuable. For drug discovery professionals, they offer a validated strategy to enhance the ADME properties of drug candidates. For materials scientists, they are foundational building blocks for the next generation of high-performance energetic polymers. Continued exploration of this scaffold is certain to unlock further innovations across the chemical sciences.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a very versatile and promising building block for energetic oxetane based monomers - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00088A [pubs.rsc.org]

- 4. This compound: a very versatile and promising building block for energetic oxetane based monomers - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 9. Investigation of oxetane reactive intermediates for the synthesis of 3,3-disubstituted oxetanes [spiral.imperial.ac.uk]

The Strategic Utility of 3-(Nitromethylene)oxetane: A Technical Guide for Advanced Chemical Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(nitromethylene)oxetane (CAS Number: 922500-95-6), a highly versatile and reactive building block that has garnered significant interest in both medicinal chemistry and energetic materials science. This document elucidates the compound's fundamental properties, provides a detailed protocol for its synthesis, explores its reactivity—particularly as a Michael acceptor—and discusses its strategic application in drug discovery as a bioisosteric replacement for common functional groups. The guide is intended to serve as a critical resource for researchers seeking to leverage the unique chemical attributes of this strained heterocyclic compound in advanced synthetic applications.

Core Compound Identification and Properties

The subject of this guide is the compound correctly identified by the systematic IUPAC name This compound . It is also known by the synonym 3-(nitromethylidene)oxetane. It is crucial to distinguish this compound from its saturated analog, 3-(nitromethyl)oxetane (CAS: 1313739-08-0), as they possess distinct chemical structures and reactivity profiles.

-

IUPAC Name: this compound

-

Synonym: 3-(nitromethylidene)oxetane

-

CAS Number: 922500-95-6

-

Molecular Formula: C₄H₅NO₃

-

Molecular Weight: 115.09 g/mol

Physicochemical Properties

This compound is a crystalline solid at room temperature, characterized by its high reactivity, which stems from the strained four-membered oxetane ring and the electron-withdrawing nitroalkene moiety. This combination makes it a potent electrophile in various chemical transformations.

| Property | Value | Source(s) |

| Melting Point | 41-43 °C | --INVALID-LINK-- |

| Density | 1.524 g/cm³ (predicted) | --INVALID-LINK-- |

| Decomposition Temp. | 165 °C | [1] |

| Appearance | Colorless to yellow solid/liquid | [2] |

Note: Spectral data for the parent compound is not widely published, but analysis of its derivatives provides insight into expected signals. The protons on the oxetane ring adjacent to the oxygen typically appear around 4.5-5.0 ppm in the ¹H NMR spectrum, while the vinyl proton is expected further downfield. The sp² carbon of the nitromethylene group would appear around 150-160 ppm in the ¹³C NMR spectrum.

Synthesis of this compound: The Henry Condensation

The primary and most efficient route for the synthesis of this compound is the Henry (or nitroaldol) reaction. This base-catalyzed condensation involves the reaction of oxetan-3-one with nitromethane, followed by dehydration to yield the target nitroalkene. The initial synthesis was reported by Wuitschik et al. in 2008.[3]

Reaction Mechanism

The causality behind this synthetic choice lies in the reliability of the Henry reaction for C-C bond formation between nitroalkanes and carbonyl compounds. The reaction proceeds via the following steps:

-

Deprotonation: A base abstracts an acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion.

-

Nucleophilic Attack: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of oxetan-3-one, forming a β-nitro alkoxide intermediate.

-

Protonation: The alkoxide is protonated, typically by the conjugate acid of the base, to yield a β-nitro alcohol (3-(nitromethyl)oxetan-3-ol).

-

Dehydration: Subsequent elimination of water, often promoted by the reaction conditions or a separate dehydration step, affords the final product, this compound.

Caption: Mechanism of the Henry reaction for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for Henry reactions involving ketones and nitromethane. It is designed as a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC).

Materials:

-

Oxetan-3-one

-

Nitromethane (used as both reagent and solvent)

-

Triethylamine (Et₃N) or another suitable base

-

Dehydrating agent (e.g., acetic anhydride or methanesulfonyl chloride)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: To a solution of oxetan-3-one (1.0 eq) in nitromethane (5-10 eq, serving as solvent), add a catalytic amount of triethylamine (0.1-0.2 eq) at room temperature.

-

Henry Adduct Formation: Stir the mixture at room temperature for 12-24 hours. Monitor the consumption of oxetan-3-one by TLC. The reaction initially forms the intermediate, 3-(nitromethyl)oxetan-3-ol.

-

Dehydration: Once the starting material is consumed, cool the reaction mixture to 0 °C. Add a dehydrating agent such as acetic anhydride (1.5 eq) and a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 eq). Alternative: Use of methanesulfonyl chloride and excess triethylamine at low temperatures (-78 °C to rt) has also been reported for similar systems.

-

Work-up: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound.

Chemical Reactivity and Applications

Michael Acceptor Reactivity

The primary utility of this compound in synthetic chemistry is its role as a potent Michael acceptor. The electron-withdrawing nitro group renders the exocyclic double bond highly electrophilic, readily undergoing conjugate addition with a wide range of nucleophiles. This reactivity provides a reliable and efficient method for the synthesis of diverse 3,3-disubstituted oxetanes.[3]

Caption: General scheme of the Michael addition to this compound.

This reaction is pivotal for introducing diverse functionalities at the 3-position of the oxetane ring, including amines, thiols, and carbon-based nucleophiles, thereby generating a library of complex molecules from a single, versatile precursor.

Application in Drug Discovery: A Bioisosteric Scaffold

In medicinal chemistry, the oxetane motif is increasingly recognized as a valuable structural component.[4][5] The incorporation of an oxetane ring, often via precursors like this compound, can significantly improve the physicochemical properties of drug candidates.

Causality of Application: The oxetane ring is frequently employed as a bioisostere for more metabolically labile or lipophilic groups, such as gem-dimethyl or carbonyl groups.[6]

-

Improved Solubility and Reduced Lipophilicity: The polar nature of the ether oxygen in the oxetane ring can enhance aqueous solubility and reduce the overall lipophilicity (LogP) of a molecule compared to a non-polar gem-dimethyl group. This is a critical parameter for improving oral bioavailability.

-

Metabolic Stability: Replacing a metabolically vulnerable position (e.g., a benzylic methylene) with a more robust 3,3-disubstituted oxetane can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.

-

Vectorial Orientation: The rigid, three-dimensional structure of the oxetane ring provides well-defined exit vectors for substituents, allowing for precise conformational control and optimization of binding interactions with biological targets.[7]

-

Modulation of Basicity: An oxetane ring positioned alpha to an amine can significantly reduce the amine's basicity (pKa) due to the inductive electron-withdrawing effect of the oxygen atom. This can be advantageous for optimizing membrane permeability and reducing off-target effects.[4]

The conjugate addition of amino acid esters to this compound, followed by reduction of the nitro group, has been used to synthesize novel oxetane-containing peptidomimetics, demonstrating its direct applicability in creating advanced drug scaffolds.

Application in Energetic Materials

This compound serves as a precursor for the synthesis of energetic polymers.[8][9] The oxetane ring provides a suitable backbone for polymerization, while the nitro group is an "explosophore," contributing to the high energy content of the resulting materials. Its derivatives have been shown to outperform traditional energetic materials like TNT in calculated performance metrics.[8] The ability to undergo conjugate addition with nitrogen-rich heterocycles, such as tetrazoles, allows for the creation of new energetic monomers with enhanced performance and thermal stability.[3]

Safety and Handling

This compound is a reactive and potentially energetic compound that requires careful handling.

-

Hazards: It is classified as an irritant, causing skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated. Due to the nitroalkene moiety and its use in energetic materials, it should be treated as potentially sensitive to shock, heat, and friction.[2]

-

Handling:

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Keep the container tightly closed when not in use.

-

-

Storage:

-

Store in a cool, dry, well-ventilated place away from heat and sources of ignition.

-

Store separately from incompatible materials such as strong oxidizing agents and strong bases.

-

Conclusion

This compound is a valuable and versatile building block with significant potential in diverse fields of chemical research. Its straightforward synthesis via the Henry reaction and its high reactivity as a Michael acceptor provide a powerful platform for the creation of complex 3,3-disubstituted oxetanes. For drug development professionals, its utility as a bioisosteric replacement offers a strategic tool to overcome common challenges in pharmacokinetics and metabolic stability. For materials scientists, it represents a key monomer for the development of next-generation energetic materials. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety protocols, will enable researchers to fully exploit the potential of this unique chemical entity.

References

- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 2. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. This compound: a very versatile and promising building block for energetic oxetane based monomers - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00088A [pubs.rsc.org]

- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound: a very versatile and promising building block for energetic oxetane based monomers - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 9. Spirocyclic oxetanes: synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Computational Determination of C-N Bond Dissociation Energy in 3-(Nitromethylene)oxetane

Abstract